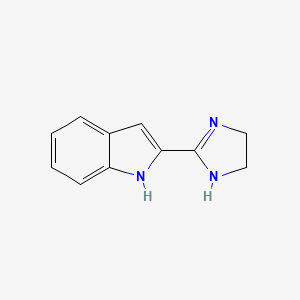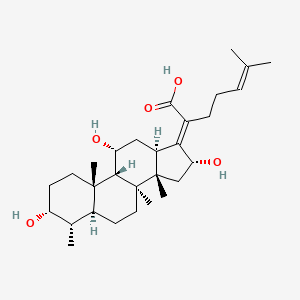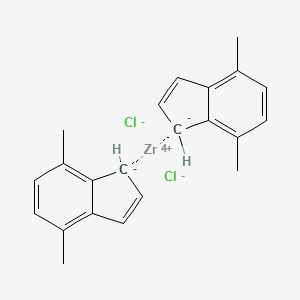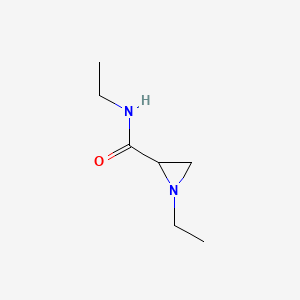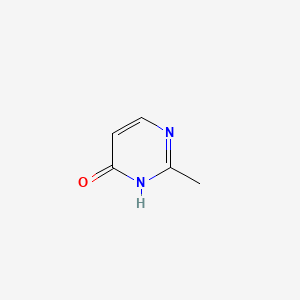
2,6-Octadienal, 8-(acetyloxy)-2,6-dimethyl-, (2E,6E)-
Overview
Description
“(2E,6E)-2,6-Octadienal” is a chemical compound with the formula C₈H₁₂O . It is a type of fatty aldehyde and has a mass of 124.089±0 dalton . The compound contains a total of 20 bonds, including 8 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, and 1 aldehyde (aliphatic) .
Molecular Structure Analysis
The molecular structure of “(2E,6E)-2,6-Octadienal” includes 20 bonds in total: 8 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, and 1 aldehyde (aliphatic) . The canonical SMILES representation is CC=CCCC=CC=O .Physical And Chemical Properties Analysis
“(2E,6E)-2,6-Octadienal” has an average mass of 124.180 Da and a monoisotopic mass of 124.088814 Da .Safety and Hazards
properties
IUPAC Name |
(3,7-dimethyl-8-oxoocta-2,6-dienyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-10(7-8-15-12(3)14)5-4-6-11(2)9-13/h6-7,9H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODDEHYDMMDDCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC(=O)C)CCC=C(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718048 | |
| Record name | 3,7-Dimethyl-8-oxoocta-2,6-dien-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,7-Dimethyl-8-oxoocta-2,6-dienyl) acetate | |
CAS RN |
37905-02-5 | |
| Record name | 3,7-Dimethyl-8-oxoocta-2,6-dien-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



